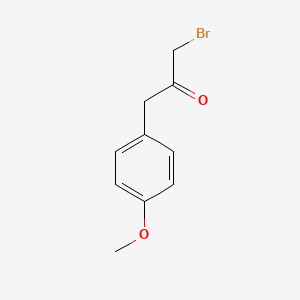

1-Bromo-3-(4-methoxyphenyl)propan-2-one

Description

Properties

IUPAC Name |

1-bromo-3-(4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-10-4-2-8(3-5-10)6-9(12)7-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBKVIQJWFVXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(4-methoxyphenyl)propan-2-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

Oxidation: Carried out in aqueous or mixed solvent systems under reflux conditions.

Major Products Formed:

Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.

Reduction: Produces 1-bromo-3-(4-methoxyphenyl)propan-2-ol.

Oxidation: Results in 1-bromo-3-(4-methoxyphenyl)propanoic acid.

Scientific Research Applications

1-Bromo-3-(4-methoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Brominated Propan-2-one Derivatives

Key Observations :

- Electron-donating groups (e.g., methoxy) enhance stability but may reduce electrophilicity at the carbonyl carbon.

- Bulky substituents (e.g., isopropoxyethoxy in ) lead to polymerization under basic conditions, highlighting steric limitations .

- Halogen substituents (Br, I, Cl) affect leaving group ability, with iodine derivatives exhibiting superior reactivity in nucleophilic substitutions .

Positional Isomerism: Propan-1-one vs. Propan-2-one

The position of the bromine atom relative to the ketone group alters reactivity and synthetic pathways.

Table 2: Positional Isomer Comparison

Key Observations :

- α-Bromo ketones (propan-1-one) are more electrophilic, favoring nucleophilic attacks at the carbonyl carbon.

- β-Bromo ketones (propan-2-one) are prone to elimination reactions, forming α,β-unsaturated ketones (chalcones) .

Functional Group Modifications: Chalcones and Esters

Chalcone derivatives and ester-functionalized analogs demonstrate distinct chemical behaviors due to conjugation and functional group interactions.

Table 3: Functional Group Comparisons

Biological Activity

1-Bromo-3-(4-methoxyphenyl)propan-2-one, a compound featuring both bromo and methoxy functional groups, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a bromo substituent on the propanone backbone and a methoxy group on the phenyl ring.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. The mechanism often involves the modulation of key signaling pathways in cancer cells, particularly those involving apoptosis and cell cycle regulation. For instance, compounds targeting the p53 pathway have shown effectiveness in inducing apoptosis in cancer cells by restoring p53 function, which is often mutated or inactivated in tumors .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| MCF-7 | Apoptosis Induction | p53 Activation | |

| HeLa | Growth Inhibition | Cell Cycle Arrest | |

| A549 | Reduced Metastasis | Inhibition of EMT |

Neuroprotective Effects

Research has also explored the neuroprotective effects of related compounds. These studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of neuroinflammatory pathways .

Case Study: Neuroprotection in Parkinson's Disease Models

In a study involving animal models of Parkinson's disease, administration of similar compounds resulted in reduced neuroinflammation and improved motor function. The proposed mechanism involves inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways through modulation of mitochondrial membrane potential and caspase activation.

- Cell Cycle Regulation : Interference with cell cycle progression, particularly at the G1/S transition.

- Anti-inflammatory Action : Reduction of inflammatory mediators through inhibition of NF-kB signaling.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-3-(4-methoxyphenyl)propan-2-one, and how are reaction conditions optimized?

- Methodological Answer : Copper-mediated cross-linking reactions are widely employed. For example, using copper(I) diphenylphosphate with S-4-methoxyphenyl acetylthioate and tributyltin methyl fluoride in dimethylformamide (DMF) at 50°C yields halogenated derivatives (e.g., compound 15 in ). Purification via silica gel column chromatography and validation by HPLC/HRMS ensure purity (>95%) . Optimizing catalyst loading (e.g., 10 mol% Cu) and solvent choice (DMF for polar intermediates) improves yields.

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy resonance at δ 3.8 ppm, bromine-induced deshielding at δ 4.5 ppm for the α-carbon) .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H] at m/z 273.00) .

- X-ray Crystallography : Monoclinic crystal systems (space group P2) with unit cell parameters (e.g., a = 3.9855 Å, b = 10.0681 Å) resolve stereoelectronic effects .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved?

- Methodological Answer : Overlapping H NMR signals (e.g., aromatic protons) are resolved using 2D techniques (COSY, HSQC). For example, HSQC correlates methoxy protons ( 3.8) to 55.2, distinguishing them from adjacent substituents. Discrepancies in HRMS are addressed via isotopic pattern matching (e.g., Br/Br ratio) .

Q. What mechanistic insights explain the reactivity of this compound in copper-mediated cross-coupling?

- Methodological Answer : The bromine atom acts as a leaving group, enabling nucleophilic substitution. Copper(I) facilitates oxidative addition, forming a Cu(III) intermediate that undergoes reductive elimination to yield α-heterosubstituted ketones. Computational studies (DFT) suggest the methoxy group stabilizes transition states via resonance .

Q. How does the 4-methoxyphenyl group influence the compound’s reactivity in subsequent transformations?

- Methodological Answer : The electron-donating methoxy group enhances electrophilic aromatic substitution (e.g., nitration at the para position) and reduces oxidative degradation. Comparative studies with 4-chlorophenyl analogs show slower hydrolysis rates due to decreased electron withdrawal .

Q. What strategies improve the enantiomeric purity of derivatives synthesized from this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) induce enantioselectivity. HPLC with chiral stationary phases (CSPs) monitors enantiomeric excess (e.g., >98% ee using Chiralpak AD-H) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.